![molecular formula C18H18N4O3S2 B2699665 2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine CAS No. 866154-01-0](/img/structure/B2699665.png)
2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine
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Overview
Description
The compound “2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to a methylphenyl group, and a carbonyl group attached to a thienylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine ring, sulfonyl group, and carbonyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrazine ring, sulfonyl group, and carbonyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would be determined by its molecular structure .Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While protocols for functionalizing deboronation of alkyl boronic esters are well-established, protodeboronation remains less explored. Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
- Transition Metal-Catalyzed Carbon–Carbon Bond Formation : Suzuki–Miyaura cross-coupling is a widely-applied reaction for constructing C–C bonds. Boron reagents, including boronic esters, play a crucial role in this process. The stability and functional group tolerance of pinacol boronic esters make them ideal partners in this coupling reaction .
- Single Crystal X-ray Structure Analysis : The single crystal X-ray structure of 2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine provides insights into its molecular arrangement and crystal packing. Understanding its crystal structure aids in predicting its behavior in the solid state .
Catalysis and Organic Synthesis
Suzuki–Miyaura Coupling
Crystal Engineering and Solid-State Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-[(5-methylthiophen-2-yl)methyl]-1-pyrazin-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-13-3-7-16(8-4-13)27(24,25)21-18(23)22(17-11-19-9-10-20-17)12-15-6-5-14(2)26-15/h3-11H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMIFXJSRLSXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CC2=CC=C(S2)C)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine |
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